BenchChemオンラインストアへようこそ!

Conduritol B

glucocerebrosidase Gaucher disease Parkinson's disease

Conduritol B epoxide (CBE) is the definitive, mechanism-based irreversible inhibitor of lysosomal acid β-glucosidase (GBA1/GBA), forming a covalent ester bond with the catalytic nucleophile Glu340. Unlike cyclophellitol, CBE exhibits a defined selectivity window for GBA1 over GBA2, making it the unequivocal standard for generating GBA-specific Gaucher disease cell and animal models (≤2.4% residual GBA activity at 50 µM in fibroblasts). Validated for Parkinson's pathway challenge assays (US20250264484A1) and β-glucosidase discrimination assays in tissue homogenates. Pulse-chase compatible via covalent binding.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B8816690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConduritol B
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H
InChIKeyLRUBQXAKGXQBHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Conduritol B Epoxide: Cyclohexene Tetrol Epoxide for Irreversible Glucocerebrosidase Inhibition in Lysosomal Storage Disease Research


Conduritol B epoxide (CBE), systematically named DL-1,2-anhydro-myo-inositol (CAS 6090-95-5), is a cyclohexene tetrol epoxide derivative belonging to the conduritol family of cyclitols [1]. CBE functions as a mechanism-based, covalent, irreversible inhibitor of lysosomal acid β-glucosidase (glucocerebrosidase, GBA, EC 3.2.1.45) with a reported Ki of 53 μM and IC₅₀ ranging from 4.28 to 9.49 μM against human GBA . The compound is widely employed as a pharmacological tool to generate cellular and animal models of Gaucher disease (GD) and to investigate the role of GBA deficiency in Parkinson‘s disease pathology [2].

Why Generic Conduritol B Epoxide Cannot Be Substituted with Other Conduritol Stereoisomers or Glucosidase Inhibitors


The conduritol family comprises six diastereoisomers (A through F), each with distinct stereochemical configurations of hydroxyl groups around the cyclohexene ring that dictate divergent biological activities and glycosidase inhibition profiles [1]. Conduritol B epoxide derives specifically from the myo-inositol scaffold and forms a covalent ester bond with the catalytic nucleophile (Glu340 in human GBA) through epoxide ring opening—a mechanism requiring precise spatial alignment that cannot be replicated by non-epoxide conduritols or stereoisomers with alternative hydroxyl orientations [2]. Furthermore, among mechanism-based GBA inhibitors, cyclophellitol (a closer glucose mimic) exhibits equipotent inhibition of both GBA and non-lysosomal GBA2, whereas CBE demonstrates a defined selectivity window that makes it uniquely suited for generating GBA-specific deficiency models [3].

Conduritol B Epoxide: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


CBE vs. Cyclophellitol: Differential Selectivity for GBA Over GBA2 in In Vivo Target Engagement

Activity-based protein profiling in mice revealed that cyclophellitol inactivates both GBA and GBA2 with equal affinity, rendering it unsuitable for generating GBA-specific deficiency models. In contrast, CBE demonstrates a tight but acceptable selectivity window for GBA over GBA2 in mouse brain, with off-target engagement of GBA2 and lysosomal α-glucosidase occurring only at significantly higher CBE concentrations [1].

glucocerebrosidase Gaucher disease Parkinson's disease activity-based protein profiling selectivity

CBE Enantiomeric Differentiation: 1D-Enantiomer as the Active Isomer for β-Glucosidase Inhibition

Comparative assessment of 1D- and 1L-enantiomers of 1,2-anhydro-myo-inositol (conduritol B epoxide) in glycosidase inhibition assays demonstrated that only the 1D-enantiomer functions as an irreversible inhibitor of sweet almond β-D-glucosidase, while neither isomer inhibits α-D-glucosidase from Bacillus stearothermophilus or β-D-galactosidase from Aspergillus oryzae [1].

enantioselectivity stereochemistry β-glucosidase structure-activity relationship

CBE vs. 3-Deoxy-CBE Derivative: Comparable Potency with Structural Simplification

In a study evaluating twelve anhydro deoxyinositols synthesized from (+)-epi- and (-)-vibo-quercitols, the compound 1L-1,2-anhydro-1,2,4/3,5-cyclohexanepentol—the 3-deoxy derivative of CBE—was identified as a highly potent and specific glucocerebrosidase inhibitor, with inhibitory activity described as 'almost comparable to the parent compound' conduritol B epoxide [1].

structure-activity relationship glucocerebrosidase inhibitor design deoxy derivative

CBE Differential Sensitivity: 5-Fold Higher IC₅₀ Required for Gaucher Mutant GBA vs. Wild-Type

Comparative inhibition studies using purified lysosomal β-glucosidase from normal individuals and Ashkenazi-Jewish Gaucher disease type 1 patients demonstrated that the mutant enzyme required approximately 5-fold higher concentrations of conduritol B epoxide to achieve 50% inhibition [1]. The K_i (dissociation constant) for the mutant enzyme was 839 ± 64 μM compared to 166 ± 57 μM for the normal enzyme, while k_max (maximal inactivation rate) values were not significantly different (0.051 ± 0.009 min⁻¹ for normal vs. 0.058 ± 0.016 min⁻¹ for mutant) [2].

Gaucher disease mutant enzyme pharmacological discrimination IC₅₀ Ashkenazi-Jewish

CBE Mechanism of Action: Covalent Irreversible Inhibition via Epoxide Ring Opening at Catalytic Nucleophile

X-ray crystallographic analysis of human acid-β-glucosidase covalently bound to conduritol B epoxide at 2.0 Å resolution revealed that CBE forms a covalent ester bond with the catalytic nucleophile Glu340, confirming its mechanism as an active-site-directed, mechanism-based irreversible inhibitor [1]. This covalent binding mode contrasts with the reversible competitive inhibition exhibited by glucose analog inhibitors such as gluconolactone [2].

mechanism-based inhibitor covalent binding active site X-ray crystallography irreversible inhibition

CBE Cellular Dose-Response: 50 μM CBE Reduces GBA Activity to 2.2-2.4% of Control with Substrate Accumulation

Incubation of normal human fibroblasts with conduritol B epoxide produced a dose-dependent decrease in acid β-glucosidase activity. At 50 μM CBE, residual enzyme activity was reduced to 2.2-2.4% of control values [1]. Significant accumulation of glucosylceramide and glucosylsphingosine was observed in cells treated with CBE concentrations exceeding 50 μM, confirming functional substrate accumulation consistent with Gaucher disease cellular pathology [1].

dose-response fibroblasts glucosylceramide glucosylsphingosine cellular model

Conduritol B Epoxide: Validated Research and Diagnostic Application Scenarios Based on Quantitative Evidence


Generation of Pharmacologically Induced Gaucher Disease Cellular and Animal Models

Conduritol B epoxide is the established standard for generating GBA-deficient cell and animal models. In cultured human fibroblasts, 50 μM CBE reduces GBA activity to 2.2-2.4% of control values, producing substrate accumulation that recapitulates Gaucher disease pathology [1]. In mice, CBE treatment (8-12 days) reproduces the CNS phenotype observed in neuronopathic Gaucher disease models, including seizures, tremor, and neuronal degeneration [2]. CBE is preferred over cyclophellitol for GBA-specific models due to its defined selectivity window for GBA over GBA2 [3].

Discrimination Between GBA1 and GBA2 Enzymatic Activity in β-Glucosidase Assays

Conduritol B epoxide is employed in β-glucosidase activity assays to discriminate between lysosomal acid β-glucosidase (GBA1) and non-lysosomal β-glucosidase (GBA2) activity. CBE selectively inhibits GBA1 at defined concentrations, while GBA2 remains active at lower CBE concentrations. This differential sensitivity enables quantitative assessment of GBA1-specific versus GBA2-specific contributions to total β-glucosidase activity in tissue homogenates and cell lysates .

Diagnostic Assessment of Aberrant Glycosphingolipid Processing in Parkinson's Disease

As documented in US Patent Application US20250264484A1 (Genzyme Corporation, 2025), conduritol B epoxide is utilized as a pharmacological challenge agent to test glycosphingolipid pathway integrity in cells from patients with Parkinson's disease and related disorders [4]. The method involves exposing cells to CBE to challenge the glycosphingolipid pathway, followed by monitoring cellular recovery and restoration of glycosphingolipid flux as a measure of pathway functionality. This diagnostic application leverages CBE‘s irreversible GBA inhibition to reveal latent pathway defects not detectable under basal conditions [4].

Active Site Labeling and Enzyme Turnover Studies Using Radiolabeled CBE

Radiolabeled conduritol B epoxide (synthesized with high specific radioactivity) reacts stoichiometrically with the catalytic site of glucocerebrosidase from both normal human tissues and Gaucher disease patients [5]. This property enables quantitative determination of functional catalytic site concentrations in enzyme preparations and calculation of k_cat values (e.g., 2135 ± 45 min⁻¹ for dodecanoyl-glucosyl ceramide hydrolysis by purified placental GBA) [5]. The covalent, irreversible binding permits pulse-chase experiments to measure GBA synthesis and degradation kinetics in cultured macrophages and fibroblasts [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conduritol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.